D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester

Catalog No.
S15998739
CAS No.
M.F
C11H20O6
M. Wt
248.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethyl...

Product Name

D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester

IUPAC Name

ethyl (2S)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7?,8?,11-/m0/s1

InChI Key

BHCHXRCKXIVVCN-AYVLWNQUSA-N

Canonical SMILES

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O

Isomeric SMILES

CCOC(=O)[C@](C)(C(C1COC(O1)(C)C)O)O

D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester is a chemical compound with the molecular formula C11H20O6C_{11}H_{20}O_{6} and a molecular weight of 248.27 g/mol. This compound has a CAS number of 93635-76-8 and is characterized by its unique structure that includes a 2-C-methyl group and an isopropylidene acetal protecting group at the 4 and 5 positions of the sugar backbone. It is primarily used in organic synthesis and pharmaceutical applications, particularly in the development of antiviral agents .

Typical of carboxylic acids and esters. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into D-arabinonic acid and ethanol in the presence of water.
  • Reduction: Converting the carboxylic acid group to an alcohol or aldehyde under appropriate conditions.

These reactions are essential for its utility in synthesizing more complex molecules, particularly in medicinal chemistry .

This compound has shown potential biological activity, particularly as a precursor in the synthesis of antiviral agents. It is specifically noted for its role in producing 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), which is a selective inhibitor of Hepatitis C virus NS5B polymerase. This highlights its significance in antiviral drug development .

The synthesis of D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester typically involves several steps:

  • Starting Material: The synthesis begins with D-arabinose or related sugars.
  • Protection: The hydroxyl groups at positions 4 and 5 are protected using isopropylidene acetal formation.
  • Methylation: The C-2 position is methylated to introduce the methyl group.
  • Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the final product.

These steps can vary based on specific laboratory protocols but generally follow this synthetic pathway .

D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester finds applications primarily in:

  • Pharmaceuticals: As an intermediate in the synthesis of antiviral drugs.
  • Biochemical Research: In studies related to carbohydrate chemistry and enzyme interactions.
  • Organic Synthesis: As a building block for more complex organic compounds .

Research on interaction studies involving D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester focuses on its interactions with biological macromolecules like proteins and nucleic acids. These studies are crucial for understanding how this compound can inhibit viral polymerases and contribute to antiviral activity. The specificity of its interactions makes it a valuable candidate for further pharmacological exploration .

D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester shares structural similarities with several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Properties
D-ArabinoseAldohexose sugarNaturally occurring sugar; no methyl group
D-Ribonic AcidAldopentose sugarImportant in RNA synthesis; lacks C-methyl group
Ethyl D-ArabinonateEthyl ester formUsed as a precursor for various chemical syntheses; simpler structure

The uniqueness of D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester lies in its specific methylation at C-2 and protective acetal groups at C-4 and C-5, which enhance its stability and reactivity compared to these similar compounds .

This compound's distinct structure not only aids in its biological activity but also makes it an essential intermediate in synthetic organic chemistry.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

248.12598835 g/mol

Monoisotopic Mass

248.12598835 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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